Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
Description
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (molecular formula: C₁₁H₁₄ClN₃O₂, molecular weight: 255.71 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold substituted with an ethyl ester group at position 3 and an aminomethyl group at position 5, stabilized as a hydrochloride salt . This structural configuration enhances its solubility and stability, making it a candidate for pharmaceutical and agrochemical research. Its CAS registry number is 2279124-47-7, with MDL identifier MFCD31619054 . Pyrazolo[1,5-a]pyridine derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLJNPCMRUZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a derivative of 5-amino-pyrazoles. 5-Amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds. They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds.
Mode of Action
It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds. For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo[1,5-a]pyrimidines.
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds. These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions.
Biological Activity
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C11H13N3O2
- SMILES : CCOC(=O)C1=C2C=C(C=CN2N=C1)CN
- InChIKey : IVSOMGWZHRCQOV-UHFFFAOYSA-N
The structural configuration suggests potential interactions with biological targets, particularly in the context of cancer therapy and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The biological activity is often attributed to the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to inhibit AXL and c-MET kinases, which play crucial roles in cancer cell signaling pathways .
Structure-Activity Relationship (SAR)
The effectiveness of pyrazole derivatives can often be linked to their structural modifications. Research has indicated that small changes in the molecular structure can significantly impact biological activity:
In Vitro Studies
- Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of pyrazole derivatives on various cancer cell lines (e.g., MCF7, SF-268), several compounds demonstrated significant inhibitory concentrations (IC50 values ranging from 3.79 µM to 42.30 µM), indicating a promising therapeutic potential for this compound .
- Mechanistic Insights : The inhibition of kinases such as AXL and c-MET has been linked to reduced proliferation in cancer cells. These findings suggest that this compound may exert similar mechanisms based on its structural properties .
Toxicological Profile
The compound has been classified with potential toxicity concerns:
This necessitates careful handling and further toxicological studies to fully understand its safety profile.
Comparison with Similar Compounds
Key Compounds Analyzed:
Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
Ethyl 1-(Aminomethyl)-5H-imidazo[1,5-a]pyridine-3-carboxylate Dihydrochloride
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves solubility over neutral analogs, similar to the dihydrochloride derivative in .
- Stability : Pyrazolo[1,5-a]pyridine derivatives generally exhibit thermal stability, but the presence of electron-withdrawing groups (e.g., esters) may reduce reactivity compared to phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
